![molecular formula C17H12F2N2S B2429656 4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine CAS No. 477854-94-7](/img/structure/B2429656.png)
4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine
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Overview
Description
4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a biphenyl group, a pyrimidine ring, and a difluoromethylsulfanyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine typically involves multiple steps, including the formation of the biphenyl and pyrimidine moieties, followed by the introduction of the difluoromethylsulfanyl group. One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, followed by cyclization to form the pyrimidine ring. The difluoromethylsulfanyl group can be introduced using difluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity, while the biphenyl and pyrimidine moieties contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrimidines and biphenyl derivatives, such as:
- 4-[1,1’-Biphenyl]-4-yl-2-[(trifluoromethyl)sulfanyl]pyrimidine
- 4-[1,1’-Biphenyl]-4-yl-2-[(methylthio)pyrimidine
- 4-[1,1’-Biphenyl]-4-yl-2-[(ethylthio)pyrimidine .
Uniqueness
The uniqueness of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine lies in its difluoromethylsulfanyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-phenylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S/c18-16(19)22-17-20-11-10-15(21-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPHNLQRBLTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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